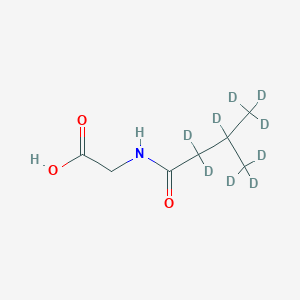

N-Isovalerylglycine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-[[2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl]amino]acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i1D3,2D3,3D2,5D |

InChI Key |

ZRQXMKMBBMNNQC-APXHDBETSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)NCC(=O)O |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Isovalerylglycine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isovalerylglycine-d9, a deuterated internal standard crucial for quantitative bioanalytical studies. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methodologies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

This compound is the deuterium-labeled form of N-isovalerylglycine, an acylglycine that serves as a biomarker for isovaleric acidemia, an inborn error of leucine metabolism. Due to its stable isotopic label, this compound is an ideal internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for precise and accurate quantification of its non-deuterated counterpart in biological matrices.

Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₇H₄D₉NO₃ | [2] |

| Molecular Weight | 168.24 g/mol | [2] |

| CAS Number | 1330037-21-2 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the preparation of isovaleryl-d9 chloride followed by a Schotten-Baumann reaction with glycine.

Synthesis Workflow

References

Introduction to N-Isovalerylglycine and the Role of Deuteration

An In-depth Technical Guide on the Physicochemical Properties of Deuterated N-Isovalerylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of N-Isovalerylglycine, with a focus on the effects of deuteration. The information presented is intended to support research, drug development, and analytical activities involving this molecule.

N-Isovalerylglycine is an N-acylglycine that serves as a key biomarker in the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. In this condition, the accumulation of isovaleryl-CoA leads to its conjugation with glycine to form N-Isovalerylglycine, which is then excreted in the urine.[1][2][3]

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a critical tool in pharmaceutical research.[4] This modification can subtly alter the physicochemical properties of a molecule, influencing its metabolic stability, pharmacokinetic profile, and utility as an internal standard in quantitative bioanalysis.[4][5] For instance, replacing metabolically labile hydrogens with deuterium can slow down a drug's breakdown, enhancing its therapeutic effect.[5]

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of N-Isovalerylglycine. While specific experimental data for deuterated N-Isovalerylglycine is not widely available, the anticipated effects of deuteration, based on established principles, are discussed.

Table 1: General and Physical Properties

| Property | N-Isovalerylglycine | Expected Effect of Deuteration |

| Appearance | White to off-white solid, powder, or crystals.[1][2][6][7] | No significant change expected. |

| Molecular Formula | C₇H₁₃NO₃[8][9] | C₇H₍₁₃-n₎DₙNO₃ (where 'n' is the number of deuterium atoms) |

| Molecular Weight | 159.18 g/mol [1][8] | Increase by approximately 1.006 g/mol for each deuterium atom. |

| Monoisotopic Mass | 159.089543287 Da[9] | Increase by approximately 1.006276 Da for each deuterium atom. |

| Melting Point | 87 - 90 °C[1][8][9] (values up to 108 °C reported[6]) | The effect is variable and depends on changes in crystal packing and intermolecular forces. It may slightly increase or decrease.[10] |

| Boiling Point | 371.8 ± 25.0 °C (Predicted)[2] | A slight increase is generally expected due to stronger intermolecular van der Waals forces. |

Table 2: Solubility and Partitioning Properties

| Property | N-Isovalerylglycine | Expected Effect of Deuteration |

| Water Solubility | 6.5 g/L (Predicted)[9] | May slightly increase or decrease, but significant changes are not generally expected. Some studies have shown increased solubility for certain deuterated compounds.[10] |

| Other Solubilities | Soluble in DMSO and Methanol.[6][11] | Similar solubility profile expected. |

| logP (Octanol/Water Partition Coefficient) | 1.5 (XLogP3)[8]; 0.1 - 0.35 (Predicted) | A slight increase in lipophilicity (higher logP) is possible due to the lower polarity of the C-D bond compared to the C-H bond. |

| pKa (Acid Dissociation Constant) | 4.17 (Strongest Acidic, Predicted)[9] | A slight increase in pKa (weaker acid) is expected due to the stronger C-D bond, which can influence the inductive effects on the carboxylic acid group. |

Metabolic Pathway of N-Isovalerylglycine

N-Isovalerylglycine is formed as a detoxification product in the metabolic pathway of the branched-chain amino acid, leucine. When the enzyme isovaleryl-CoA dehydrogenase is deficient, isovaleryl-CoA accumulates and is subsequently conjugated with glycine.[3][12]

Caption: Metabolic pathway showing the formation of N-Isovalerylglycine from Leucine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties and the characterization of deuterated compounds.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility:

-

Kinetic Solubility: This is often measured using high-throughput methods. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and any resulting precipitation is detected, often by nephelometry or turbidimetry.[13]

-

Thermodynamic Solubility: The "shake-flask" method is the gold standard. An excess of the solid compound is agitated in a solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined, typically by LC-MS or UV-Vis spectroscopy.

-

-

logP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[14] Chromatographic methods using HPLC are also common for faster estimation.

-

pKa (Acid Dissociation Constant): Potentiometric titration is a classic method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added. Spectrophotometric methods can also be used if the compound's UV-Vis spectrum changes with ionization state.

Characterization of Deuterated Compounds

A combination of analytical techniques is crucial to confirm the identity, purity, and extent of deuteration of N-Isovalerylglycine.[5][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a precise mass-to-charge ratio, allowing for the determination of the number of deuterium atoms incorporated and the isotopic purity of the compound.[15][16][17] Techniques like ESI-HRMS are highly sensitive.[16][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate the deuterated compound from non-deuterated species and other impurities before mass analysis, allowing for accurate quantification of isotopic enrichment.[5]

-

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated small molecule like N-Isovalerylglycine.

Caption: Workflow for the synthesis and characterization of deuterated compounds.

Conclusion

The physicochemical properties of N-Isovalerylglycine are well-documented for the non-deuterated form. While experimental data for its deuterated analogues are scarce, established principles of isotope effects allow for reasoned predictions about how deuteration will influence these properties. The primary impact of deuteration is an increase in mass, with subtle effects on properties like melting point, pKa, and logP. For any research or application, the synthesis of deuterated N-Isovalerylglycine must be followed by a rigorous analytical characterization workflow, employing techniques such as NMR and high-resolution mass spectrometry, to confirm its structure and isotopic purity.

References

- 1. ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-ISOVALERYLGLYCINE | 16284-60-9 [chemicalbook.com]

- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. usbio.net [usbio.net]

- 7. labproinc.com [labproinc.com]

- 8. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

N-Isovalerylglycine-d9 as a Biomarker for Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-isovalerylglycine as a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. It details the underlying metabolic pathways, the pathophysiology of the disease, and the clinical significance of this biomarker. A special focus is placed on the use of its deuterated analog, N-isovalerylglycine-d9, in quantitative analytical methodologies. This guide includes a summary of quantitative data, detailed experimental protocols for biomarker analysis, and visualizations of key pathways and workflows to support researchers, scientists, and professionals in the field of drug development.

Introduction to Isovaleric Acidemia and N-Isovalerylglycine

Isovaleric Acidemia (IVA) is a rare autosomal recessive metabolic disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme is crucial for the normal catabolism of the branched-chain amino acid leucine.[3] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine, and N-isovalerylglycine.[4][5][6] The buildup of these metabolites, particularly isovaleric acid, is toxic and can lead to severe clinical manifestations, including metabolic acidosis, neurological damage, and a characteristic odor of "sweaty feet".[1][3]

N-isovalerylglycine is a key diagnostic biomarker for IVA.[5] It is formed in the mitochondria through the conjugation of isovaleryl-CoA with glycine, a detoxification pathway that is upregulated in IVA to mitigate the toxicity of accumulating isovaleric acid.[7] The concentration of N-isovalerylglycine is significantly elevated in the urine and other body fluids of individuals with IVA, making it a reliable indicator of the disease.[5]

The Role of this compound in Quantitative Analysis

For accurate quantification of N-isovalerylglycine in biological samples, a stable isotope-labeled internal standard is essential. This compound, a deuterated form of the biomarker, serves this purpose.[8] It is chemically identical to the endogenous analyte but has a higher mass due to the presence of nine deuterium atoms. This mass difference allows for its distinct detection by mass spectrometry.

The use of this compound in stable isotope dilution analysis offers several advantages:

-

High Accuracy and Precision: It corrects for sample loss during preparation and variations in instrument response.

-

High Sensitivity: It enables the detection and quantification of very low concentrations of the analyte.[9]

-

Specificity: It minimizes interference from other components in the biological matrix.

Quantitative Data of N-Isovalerylglycine in Biological Fluids

The concentration of N-isovalerylglycine is markedly increased in individuals with Isovaleric Acidemia compared to healthy controls. The following tables summarize the reported quantitative data in various biological fluids.

Table 1: Urinary N-Isovalerylglycine Concentrations

| Population | Condition | Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Controls | Normal | 0 - 3.7 | [5] |

| IVA Patients | Metabolically Mild or Intermediate | 15 to 195 | [5] |

| IVA Patients | Metabolically Severe | up to 3300 | [5] |

Table 2: Amniotic Fluid N-Isovalerylglycine Concentrations for Prenatal Diagnosis

| Fetal Status | Condition | Concentration (ng/mL) | Reference(s) |

| Unaffected | Normal | Not detected or up to 6 | [9] |

| At-risk, Unaffected | Normal | 17 - 18 | [9] |

| Affected | Isovaleric Acidemia | 556 - 957 | [9] |

Table 3: Dried Blood Spot N-Isovalerylglycine Concentrations in Newborns

| Population | Condition | Concentration (nmol/mL) | Reference(s) |

| Healthy Controls | Normal | 0.17 ± 0.03 | [10] |

| Newborns on Antibiotics | High C5-acylcarnitine | 0.22 ± 0.05 | [10] |

| IVA Patients | Isovaleric Acidemia | 1.3 to 80.0 | [10] |

Experimental Protocols for N-Isovalerylglycine Analysis

The gold standard for the quantitative analysis of N-isovalerylglycine is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.

Sample Preparation: Extraction and Derivatization

A robust sample preparation is crucial for accurate analysis. The following is a general protocol for urinary organic acids, which includes N-isovalerylglycine.

-

Sample Collection and Storage: Collect random urine samples and store them at -20°C until analysis.

-

Internal Standard Spiking: Add a known amount of this compound internal standard to the urine sample.

-

Acidification: Acidify the urine sample to a pH of less than 2 with hydrochloric acid (HCl).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The sample is typically saturated with sodium chloride to improve extraction efficiency. The extraction is usually repeated to ensure complete recovery.

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, which converts the polar functional groups to their trimethylsilyl (TMS) esters. This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like pyridine at an elevated temperature (e.g., 60-80°C).[11][12]

GC-MS Analysis

-

Gas Chromatograph (GC) Column: A low polarity column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., TG-5MS), is a suitable choice for separating a variety of organic acids.[13] A common column dimension is 30m length x 0.25mm internal diameter with a 0.25µm film thickness.

-

Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute all compounds of interest.

-

Mass Spectrometer (MS) Detection: The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity.[14] In this mode, only specific mass-to-charge ratio (m/z) ions corresponding to the analyte and the internal standard are monitored. For the TMS derivative of N-isovalerylglycine, characteristic ions would be selected. While specific ions for the TMS derivative were not detailed in the search results, for the butylester derivative, product ions of m/z 132 are monitored.[10][15]

Signaling Pathways and Pathophysiology

Leucine Catabolism and Isovaleric Acidemia

The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA. This is then diverted into alternative pathways, leading to the formation of isovaleric acid and its conjugates.

Pathophysiology of Hyperammonemia in Isovaleric Acidemia

A serious complication of IVA is hyperammonemia. The accumulation of isovaleryl-CoA inhibits N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[16] This inhibition leads to a decrease in N-acetylglutamate, which is an essential activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle.[17] The reduced flux through the urea cycle results in the accumulation of ammonia in the blood.

Analytical Workflow for N-Isovalerylglycine Quantification

The analytical workflow for the quantification of N-isovalerylglycine using GC-MS with stable isotope dilution involves several key steps from sample receipt to data analysis.

Conclusion

N-isovalerylglycine is an indispensable biomarker for the diagnosis and management of Isovaleric Acidemia. Its accurate quantification, facilitated by the use of the stable isotope-labeled internal standard this compound, is crucial for early detection through newborn screening and for monitoring therapeutic interventions. The detailed methodologies and understanding of the underlying pathophysiology presented in this guide are intended to support the ongoing efforts of researchers, scientists, and drug development professionals in improving the outcomes for individuals with this inborn error of metabolism.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. erndim.org [erndim.org]

- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glsciencesinc.com [glsciencesinc.com]

- 14. Selected ion monitoring - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. JCI - Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. [jci.org]

An In-depth Technical Guide to Exploratory Metabolic Studies Using N-Isovalerylglycine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing N-Isovalerylglycine-d9 in exploratory metabolic studies. By tracing the metabolic fate of this stable isotope-labeled compound, researchers can gain significant insights into leucine metabolism, diagnose inborn errors of metabolism, and assess the metabolic impact of novel therapeutics.

Introduction to N-Isovalerylglycine and its Deuterated Analog

N-Isovalerylglycine is an acyl glycine that serves as a key biomarker for the metabolic disorder Isovaleric Acidemia, an inborn error of leucine metabolism.[1][2] It is formed from the conjugation of isovaleryl-CoA, a leucine catabolite, with glycine.[3] The accumulation of N-Isovalerylglycine in biological fluids is indicative of a deficiency in the enzyme isovaleryl-CoA dehydrogenase.[3]

This compound is the deuterated form of N-Isovalerylglycine, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tool for metabolic studies as it can be used as a tracer to follow the metabolic fate of isovaleryl-CoA or as an internal standard for the precise quantification of its non-deuterated counterpart in biological matrices.[4] The use of stable isotopes like deuterium is advantageous as they are non-radioactive and safe for a wide range of applications, including human studies.[5]

Core Applications in Metabolic Research

The primary applications of this compound in exploratory metabolic studies include:

-

Metabolic Flux Analysis: To quantify the rate of synthesis and turnover of N-Isovalerylglycine, providing insights into the activity of the leucine catabolic pathway.

-

Biomarker Validation: As an internal standard for the development of robust quantitative assays for N-Isovalerylglycine in various biological samples.

-

Drug Development: To investigate the effect of drug candidates on leucine metabolism and to assess potential off-target metabolic liabilities.

-

Disease Modeling: To study the pathophysiology of Isovaleric Acidemia and other related metabolic disorders in cell culture and animal models.

Experimental Protocols

A generalized workflow for conducting exploratory metabolic studies with this compound is presented below. This can be adapted based on the specific research question and experimental model.

General Workflow for in Vitro Metabolic Studies

Detailed Methodologies

1. Cell Culture and Isotope Labeling

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

-

Materials:

-

Cell culture medium (appropriate for the cell line)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

-

Procedure:

-

Seed cells in 6-well plates to achieve approximately 80% confluency at the time of the experiment.

-

Prepare the labeling medium by supplementing the appropriate base medium with dFBS and the desired concentration of this compound.

-

Aspirate the standard culture medium and wash the cells once with PBS.

-

Add the pre-warmed labeling medium to the cells and incubate for the desired time points.

-

2. Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.

-

Materials:

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

-

Procedure:

-

To quench metabolic activity, place the culture plate on dry ice and aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

3. Sample Preparation for LC-MS/MS Analysis

-

For Cell Culture Extracts:

-

Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., 50:50 acetonitrile:water).

-

-

For Urine Samples:

-

For Plasma Samples:

-

Thaw plasma samples on ice and vortex.

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.[4]

-

Vortex vigorously for 30 seconds to precipitate proteins.[4]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to an autosampler vial.[4]

-

4. LC-MS/MS Analysis

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and specific quantification.

-

Liquid Chromatography:

-

A C18 column is suitable for the separation of N-acylglycines.

-

A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

-

-

Mass Spectrometry:

-

Electrospray ionization (ESI) in positive mode is generally used for N-acylglycines.

-

The MRM transitions for N-Isovalerylglycine and its deuterated analog would need to be optimized. For N-Isovalerylglycine, the precursor ion is m/z 160.1 and the product ion is m/z 76.1.[4] The precursor ion for this compound would be expected at m/z 169.1.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Example Quantification of N-Isovalerylglycine in a Cell-Based Assay

| Cell Line | Treatment | Time (hours) | N-Isovalerylglycine (µM) |

| HepG2 | Control | 24 | 1.2 ± 0.2 |

| HepG2 | Drug X (10 µM) | 24 | 5.8 ± 0.7 |

| HEK293 | Control | 24 | 0.5 ± 0.1 |

| HEK293 | Drug X (10 µM) | 24 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualization of Metabolic Pathways and Workflows

Leucine Catabolism and N-Isovalerylglycine Formation

Logical Workflow for Drug Development Application

Conclusion

This compound is a valuable tool for researchers in the field of metabolomics. Its application as a stable isotope tracer and internal standard allows for the detailed investigation of leucine metabolism, the diagnosis of related metabolic disorders, and the assessment of the metabolic effects of xenobiotics. The protocols and workflows outlined in this guide provide a solid foundation for the design and execution of robust and informative exploratory metabolic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Role of N-Isovalerylglycine in Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a critical metabolite in the detoxification of isovaleric acid, particularly in the context of the inherited metabolic disorder Isovaleric Acidemia (IVA). This technical guide provides an in-depth exploration of the biochemical pathways involving IVG, focusing on the enzymatic conjugation of isovaleryl-CoA with glycine. It summarizes quantitative data on the efficacy of this detoxification route, details experimental protocols for the analysis of IVG and related enzymatic activities, and presents visual diagrams of the key metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disorders and drug development, offering insights into the mechanisms of detoxification and potential therapeutic interventions.

Introduction

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic defect leads to the accumulation of isovaleryl-CoA, a toxic intermediate in the catabolism of the branched-chain amino acid leucine.[1][3] The buildup of isovaleryl-CoA and its derivatives, such as isovaleric acid, results in severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[1][4]

The primary detoxification mechanism to mitigate the toxicity of isovaleryl-CoA is its conjugation with glycine to form the non-toxic, water-soluble compound N-Isovalerylglycine (IVG).[5][6] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[3][7] The resulting IVG is then readily excreted in the urine, providing a crucial pathway for the removal of toxic metabolites.[8][9] Understanding the intricacies of this detoxification pathway is paramount for the diagnosis, monitoring, and development of therapeutic strategies for IVA and other organic acidemias.

The Glycine Conjugation Pathway

The detoxification of isovaleryl-CoA via glycine conjugation is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.[7]

-

Activation of Isovaleric Acid: Although isovaleryl-CoA is the direct substrate for conjugation, its precursor, isovaleric acid, can be activated to its CoA thioester by acyl-CoA synthetases.

-

Glycine Conjugation: Isovaleryl-CoA is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT).[3] Another enzyme, GLYATL1, has also been suggested as a potential candidate for this reaction, albeit with lower affinity.[3][10]

This pathway is not only crucial for endogenous detoxification but is also involved in the metabolism of various xenobiotics.[11]

Quantitative Analysis of N-Isovalerylglycine Excretion

The measurement of urinary N-Isovalerylglycine is a key biomarker for diagnosing and monitoring IVA.[12] Therapeutic interventions, primarily supplementation with glycine and L-carnitine, aim to enhance the excretion of toxic isovaleryl-CoA as IVG and isovalerylcarnitine.

Efficacy of Glycine and L-Carnitine Supplementation

Studies have demonstrated that glycine supplementation significantly increases the urinary excretion of IVG.[8][9] The addition of L-carnitine to the treatment regimen can further enhance the detoxification process by providing an alternative pathway for isovaleryl-CoA conjugation, forming isovalerylcarnitine.[7][13][14]

| Treatment Regimen | Mean Urinary N-Isovalerylglycine (IVG) Excretion | Fold Increase in IVG Excretion (vs. Baseline) | Reference |

| Baseline (No Supplementation) | Varies by patient | - | [8] |

| Glycine alone (250 mg/kg/day) | Doubled from baseline | ~2 | [8] |

| L-Carnitine alone (100 mg/kg/day) | 50% decline from baseline | 0.5 | [8] |

| Glycine + L-Carnitine | Increased from L-carnitine alone | >1 (compared to carnitine alone) | [8] |

| Glycine (250 mg/kg/day) + Leucine Load | - | ~2 (compared to leucine load alone) | [15] |

| Glycine (150 mg/kg/day) | Optimal under stable conditions | - | [9] |

| Glycine (>250 mg/kg/day) | May reduce IVG production | - | [9] |

Note: The actual values can vary significantly between patients and their metabolic state.

Enzyme Kinetics

The efficiency of the glycine conjugation pathway is dependent on the kinetic properties of glycine N-acyltransferase.

| Substrate | Enzyme | Km (mM) | Vmax (nmol/min/mg) | Reference |

| Isovaleryl-CoA | Human Liver GLYAT | 0.3 - 5.6 (for various acyl-CoAs) | Not specified | [5] |

| Glycine | Human Liver GLYAT | 0.5 - 2.9 (for various acyl-CoAs) | Not specified | [5] |

| Benzoyl-CoA (preferred substrate) | Human GLYAT | ~0.6 | Not specified | [6] |

Note: Kinetic parameters can vary based on the specific isoform of the enzyme and experimental conditions.

Experimental Protocols

Measurement of N-Isovalerylglycine by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high accuracy and sensitivity for the quantification of IVG in biological fluids.[16]

Protocol Outline:

-

Internal Standard Preparation: Synthesize a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine.[16]

-

Sample Preparation:

-

To a known volume of urine or amniotic fluid, add a precise amount of the internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

-

-

Derivatization:

-

Methylate the carboxylic acid group of IVG and the internal standard using a methylating agent (e.g., diazomethane or methanolic HCl).[16]

-

Further derivatization of the amide group may be performed if necessary.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

-

Operate the mass spectrometer in the chemical ionization (CI) mode and monitor specific ions for the analyte and the internal standard (Selected Ion Monitoring - SIM).[16]

-

-

Quantification:

-

Calculate the ratio of the peak areas of the analyte to the internal standard.

-

Determine the concentration of IVG in the original sample by comparing this ratio to a standard curve.

-

Assay of Glycine N-Acyltransferase (GLYAT) Activity

This assay measures the rate of formation of the glycine conjugate from its acyl-CoA substrate. A common method involves a colorimetric assay measuring the release of Coenzyme A (CoA).

Protocol Outline:

-

Enzyme Source: Prepare a mitochondrial fraction from liver or kidney tissue, or use a purified recombinant GLYAT enzyme.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Glycine

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with free CoA to produce a colored product.

-

Enzyme preparation

-

-

Initiate Reaction: Start the reaction by adding the acyl-CoA substrate (e.g., isovaleryl-CoA or a model substrate like benzoyl-CoA).

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the rate of CoA release and thus to the enzyme activity.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the colored product of the DTNB reaction.

Interplay with Carnitine Metabolism

In IVA, the accumulation of isovaleryl-CoA can lead to a secondary carnitine deficiency due to the formation and excretion of isovalerylcarnitine.[13] L-carnitine supplementation is therefore a cornerstone of therapy.[7][14] There is a dynamic interplay between the glycine and carnitine conjugation pathways for the detoxification of isovaleryl-CoA.

Combined therapy with both glycine and L-carnitine may be more effective in promoting the excretion of isovaleryl conjugates, especially during periods of metabolic stress.[8][13]

Conclusion

The formation of N-Isovalerylglycine is a vital detoxification pathway that mitigates the harmful effects of isovaleryl-CoA accumulation in Isovaleric Acidemia. This technical guide has provided a detailed overview of the glycine conjugation pathway, summarized key quantitative data, and outlined essential experimental protocols. A thorough understanding of these mechanisms is crucial for the development of improved diagnostic tools and more effective therapeutic strategies for patients with IVA and other related metabolic disorders. Further research into the regulation of glycine N-acyltransferase and the optimization of combined glycine and L-carnitine therapies holds promise for enhancing patient outcomes.

References

- 1. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disorders of Organic Acid Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The treatment of isovaleric acidemia with glycine supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 13. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Isovalerylglycine-d9 for Tracing Leucine Catabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Isovalerylglycine-d9 as a stable isotope tracer to investigate the metabolic pathways of leucine. Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy metabolism.[1] Dysregulation of leucine catabolism is associated with several metabolic disorders, most notably Isovaleric Acidemia (IVA).

The Biochemical Pathway of Leucine Catabolism and the Role of N-Isovalerylglycine

The breakdown of leucine primarily occurs in the mitochondria of muscle tissue.[2] The catabolic process begins with a transamination step, converting leucine to α-ketoisocaproate (KIC).[3][4] Subsequently, KIC is oxidatively decarboxylated to form isovaleryl-CoA by the enzyme branched-chain α-keto acid dehydrogenase (BCKDH).[3]

In a healthy state, isovaleryl-CoA is further metabolized by isovaleryl-CoA dehydrogenase (IVD).[5] However, in cases of IVD deficiency, as seen in Isovaleric Acidemia, isovaleryl-CoA accumulates.[6][7] This excess isovaleryl-CoA is then detoxified through two primary pathways: conjugation with carnitine to form isovalerylcarnitine, or conjugation with glycine to form N-isovalerylglycine.[7][8] Therefore, elevated levels of N-isovalerylglycine in urine and blood serve as a key diagnostic marker for IVA.[6][9][10]

The use of this compound, a deuterated (heavy) form of N-isovalerylglycine, allows researchers to trace the flux through this detoxification pathway and quantify the dynamics of leucine metabolism under various physiological and pathological conditions.

Experimental Protocols for Tracing Leucine Catabolism

Stable isotope tracing experiments are powerful tools for elucidating metabolic pathway dynamics in vivo and in vitro.[11][12] The general workflow involves the administration of an isotopically labeled compound and subsequent analysis of its incorporation into downstream metabolites using mass spectrometry.

1. Experimental Design and Tracer Administration:

The choice of experimental model (cell culture, animal model, or human subjects) and tracer delivery method is crucial and depends on the research question.[11][13]

-

In Vivo Studies: For animal or human studies, this compound can be administered via several routes:

-

Intravenous (IV) Infusion: A primed-dose constant infusion is a common method to achieve steady-state labeling in the plasma.[14] This allows for the calculation of metabolic flux rates.

-

Oral Gavage/Dietary Incorporation: For studies investigating dietary aspects of leucine metabolism, the tracer can be mixed into the diet or administered via gavage.[11][15]

-

-

In Vitro Studies: In cell culture experiments, the labeled compound is added to the culture medium.

2. Sample Collection and Preparation:

-

Blood: Serial blood samples are collected to measure the plasma concentration and isotopic enrichment of this compound and other relevant metabolites over time. Plasma is typically separated by centrifugation and stored at -80°C.

-

Urine: Urine samples are collected to assess the excretion of labeled and unlabeled N-isovalerylglycine.

-

Tissues: At the end of in vivo experiments, tissues of interest (e.g., muscle, liver) can be harvested, flash-frozen in liquid nitrogen, and stored at -80°C for later analysis.

-

Metabolite Extraction: Metabolites are extracted from plasma, urine, or tissue homogenates, often using a protein precipitation step with a cold organic solvent like methanol or acetonitrile. The supernatant containing the metabolites is then dried and derivatized if necessary for analysis.

3. Analytical Methodology: Mass Spectrometry:

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the analytical techniques of choice for these studies.[14][16]

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The deuterium atoms in this compound make it heavier than the endogenous, unlabeled N-Isovalerylglycine. This mass difference allows for their distinct detection and quantification.

-

Procedure:

-

An internal standard (e.g., a different isotopologue like N-Isovalerylglycine-¹³C₂) is added to the samples for accurate quantification.

-

The sample is injected into the GC or LC system, which separates the metabolites.

-

The separated metabolites enter the mass spectrometer, where they are ionized.

-

The mass spectrometer is set to monitor the specific m/z values for the labeled tracer (this compound) and the unlabeled endogenous metabolite.

-

The ratio of the labeled to unlabeled metabolite provides a measure of isotopic enrichment, which can be used to calculate metabolic flux.

-

Data Presentation

The quantitative data from a tracer study is typically presented in tables to facilitate comparison between different experimental groups or conditions.

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

| Plasma Leucine (µM) | 150 ± 25 | 145 ± 30 |

| Urinary N-Isovalerylglycine (nmol/mg creatinine) | 0.18 ± 0.04 | 5.5 ± 1.2 |

| Urinary this compound (nmol/mg creatinine) | 25.6 ± 4.1 | 28.3 ± 5.0 |

| Isotopic Enrichment of N-Isovalerylglycine (%) | 99.3 ± 0.5 | 83.7 ± 3.4 |

| Leucine Flux (µmol/kg/hr) | 120 ± 15 | 185 ± 22 |

This table represents hypothetical data for illustrative purposes.

Logical Relationships in Leucine Catabolism Tracing

The interpretation of data from this compound tracing studies relies on understanding the relationship between leucine input, its metabolic fate, and the appearance of the tracer in measurable pools.

By using this compound, researchers can gain valuable insights into the regulation of leucine catabolism, the pathophysiology of metabolic diseases like Isovaleric Acidemia, and the efficacy of potential therapeutic interventions. The detailed protocols and analytical methods described in this guide provide a foundation for designing and executing robust stable isotope tracing studies in this critical area of metabolic research.

References

- 1. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Leucine -MetwareBio [metwarebio.com]

- 5. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 6. Orphanet: Isovaleric acidemia [orpha.net]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 9. medlink.com [medlink.com]

- 10. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 13. escholarship.org [escholarship.org]

- 14. Determination of leucine flux in vivo by gas chromatography-mass spectrometry utilizing stable isotopes for trace and internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 16. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of N-Isovalerylglycine-d9: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for N-Isovalerylglycine-d9, a deuterated stable isotope of N-Isovalerylglycine. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides a framework for establishing robust stability-indicating analytical methods.

Introduction to this compound

This compound serves as an internal standard for the quantification of N-Isovalerylglycine in various biological matrices.[1] N-Isovalerylglycine is an acyl glycine that is a biomarker for isovaleric acidemia, an inborn error of leucine metabolism. Given its critical role in research and diagnostics, ensuring the chemical stability of this compound is paramount for accurate and reproducible results.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Molecular Formula | C₇H₄D₉NO₃ | N/A |

| Molecular Weight | 168.25 g/mol | N/A |

| Solubility | DMSO: 5 mg/mL, Methanol: 1 mg/mL (for non-deuterated) | [2] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data for the compound and its non-deuterated analog.

| Form | Storage Temperature | Duration | Source |

| Solid | -20°C | ≥ 1 year (in a dry, dark environment) | |

| Stock Solution | -80°C | 6 months | [1] |

| Stock Solution | -20°C | 1 month | [1] |

| Stock Solution | 0 - 4°C | 1 month |

For the non-deuterated N-Isovalerylglycine, a stability of at least 4 years has been reported at -20°C.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, the known chemistry of N-acylglycines suggests two primary routes of degradation: hydrolysis and oxidation.

Hydrolysis

The amide bond in this compound is susceptible to hydrolysis, which would yield isovaleric acid-d9 and glycine. This process can be catalyzed by acids or bases. Studies on other N-acyl glycines have demonstrated their susceptibility to acid-catalyzed hydrolysis.[3] Enzymatic hydrolysis, for instance by fatty acid amide hydrolase (FAAH), is also a known degradation route for N-acylglycines.[1]

Caption: Proposed hydrolytic degradation pathway for this compound.

Oxidation

Oxidative degradation is another potential pathway, particularly at the isovaleryl side chain. Similar N-acylglycines, like N-palmitoylglycine, are known to be substrates for oxidative enzymes such as cytochrome P450.[1]

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%.[4][5]

Caption: General workflow for a forced degradation study of this compound.

Protocol for Acid and Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acid and base samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubation: Incubate the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Analyze the samples by LC-MS/MS.

Protocol for Thermal Degradation

-

Solid State: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity chamber.

-

Solution State: Incubate a solution of the compound at elevated temperatures.

-

Sampling: Analyze samples at predetermined intervals.

-

Analysis: Assess for degradation using LC-MS/MS.

Protocol for Photostability Testing

-

Exposure: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Control: Keep control samples in the dark under the same temperature and humidity conditions.

-

Analysis: Analyze the exposed and control samples to determine the extent of photodegradation.

Development of a Stability-Indicating Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the intact active substance from its degradation products and any other potential impurities.

Caption: Logical workflow for developing a stability-indicating analytical method.

Conclusions and Recommendations

While this compound is expected to be a stable molecule under the recommended storage conditions, this guide highlights the potential for degradation through hydrolysis and oxidation. Researchers should be aware of these possibilities and handle the compound accordingly. For critical applications, it is strongly recommended to perform in-house stability assessments using the protocols outlined in this document. The development and validation of a stability-indicating analytical method are essential for ensuring the quality and reliability of data generated using this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general principles of chemical stability testing. It is not a substitute for rigorous experimental validation. Users should conduct their own studies to confirm the stability of this compound under their specific experimental conditions.

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to N-Isovalerylglycine-d9: Commercial Sourcing and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for N-Isovalerylglycine-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It further details the analytical methodologies employed to ensure its chemical and isotopic purity, a critical aspect for reliable experimental outcomes in metabolomics and pharmacokinetic studies.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. These suppliers typically offer the product in various quantities, accompanied by documentation outlining its quality specifications.

| Supplier | Stated Purity | CAS Number |

| MedchemExpress | 99.0%[1] | 1330037-21-2 |

| Xcess Biosciences | ≥98% (or refer to the Certificate of Analysis)[2] | 1330037-21-2 |

| LGC Standards | Information available upon request | Not specified |

| CymitQuimica | Information available upon request | Not specified |

Note: Purity specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for each batch.

The Critical Role of Purity in Research

The use of this compound as an internal standard in quantitative analyses, such as those for diagnosing inborn errors of metabolism like isovaleric acidemia, demands high purity.[3] Both chemical and isotopic purity are paramount for accurate and reproducible results. Chemical impurities can introduce interfering signals or alter the ionization efficiency of the analyte, while isotopic impurities (e.g., the presence of d0 to d8 species) can affect the accuracy of the isotope dilution method.

Experimental Protocols for Purity Determination

A comprehensive quality control process for this compound involves multiple analytical techniques to assess its chemical identity, chemical purity, and isotopic purity. The following are representative protocols based on established methods for the analysis of acylglycines and deuterated standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chemical Purity

LC-MS/MS is a powerful technique for separating the target compound from potential impurities and confirming its identity and purity.

Methodology:

-

Chromatographic Separation:

-

Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitoring the transition of the precursor ion (M+H)+ of this compound to a specific product ion. The exact masses for the d9 isotopologue would be used.

-

Data Analysis: The peak area of this compound is compared to the total peak area of all detected components to determine chemical purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is another valuable technique for assessing the purity of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like N-Isovalerylglycine.

Methodology:

-

Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an acidic alcohol) to increase volatility.

-

Gas Chromatography:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Scan Mode: Full scan to identify any impurities.

-

Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the chemical structure and assessing purity. For deuterated compounds, it also provides information about the sites of deuteration.

Methodology:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Methanol-d4, DMSO-d6).

-

Experiments:

-

¹H NMR: To identify and quantify any residual non-deuterated species or proton-containing impurities.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): To confirm the connectivity of the atoms within the molecule.

-

-

Data Analysis: The integral of the signals corresponding to the compound is compared to the integrals of impurity signals and a calibrated internal standard to quantify purity. For N-Isovalerylglycine, characteristic proton signals would be expected for the isovaleryl and glycine moieties, though the signals from the deuterated positions will be absent in the ¹H NMR spectrum.[4]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is the primary method for determining the isotopic enrichment of a deuterated standard.

Methodology:

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Sample Introduction: Direct infusion or via LC.

-

Data Acquisition: Acquiring a high-resolution mass spectrum of the molecular ion region.

-

Data Analysis: The relative intensities of the different isotopologue peaks (d0 to d9) are measured. The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for use in their experiments.

Caption: Workflow for sourcing and verifying the purity of this compound.

Conclusion

For researchers and drug development professionals, the integrity of experimental data relies heavily on the quality of the reagents used. This compound, as a critical internal standard, is no exception. By carefully selecting a reputable commercial supplier and understanding the analytical methods used to verify its purity, scientists can ensure the accuracy and reliability of their quantitative studies. It is best practice to always request a batch-specific Certificate of Analysis and, if necessary, perform in-house verification to confirm that the material meets the stringent requirements of the intended application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Fate of N-Isovalerylglycine in Cellular Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Isovalerylglycine (IVG) is a critical biomarker and detoxification product associated with Isovaleric Acidemia (IVA), an inherited metabolic disorder. This document provides an in-depth analysis of the metabolic context, formation, and cellular fate of N-Isovalerylglycine. It details the enzymatic pathways responsible for its synthesis, presents available quantitative data, and outlines experimental protocols for its study in cellular models.

Introduction: The Role of N-Isovalerylglycine in Leucine Metabolism

N-Isovalerylglycine is an N-acylglycine that plays a crucial role in the pathophysiology of Isovaleric Acidemia (IVA).[1][2] IVA is an autosomal recessive disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[3] This enzyme is essential for the normal catabolism of the branched-chain amino acid, leucine.[3] A defect in IVD leads to the accumulation of isovaleryl-CoA, a toxic intermediate.[4][5]

To mitigate this toxicity, the cell employs a detoxification strategy by conjugating the excess isovaleryl-CoA with glycine.[4] This reaction forms the water-soluble and less toxic compound, N-Isovalerylglycine, which can then be excreted in the urine.[4][6] Therefore, the presence and concentration of IVG in biological fluids are primary diagnostic markers for IVA.[3][7][8] While IVG is primarily considered an end-product for elimination, understanding its formation is critical for developing therapeutic strategies for IVA.

The Metabolic Pathway of N-Isovalerylglycine Formation

The synthesis of N-Isovalerylglycine is a secondary metabolic pathway that becomes highly active during periods of isovaleryl-CoA accumulation.[4] The pathway begins with the catabolism of leucine and culminates in the conjugation of isovaleryl-CoA with glycine.

Signaling Pathway Diagram

Caption: Metabolic pathway showing the formation of N-Isovalerylglycine as a detoxification route in Isovaleric Acidemia (IVA) due to IVD deficiency.

Enzymology of N-Isovalerylglycine Synthesis

The conjugation of isovaleryl-CoA with glycine is catalyzed by glycine N-acyltransferases.[1][4] While historically attributed to a single enzyme, recent research suggests the involvement of at least two key enzymes.[4][5]

| Enzyme | Gene Name | Cellular Location | Substrates | Role in IVG Formation |

| Glycine N-acyltransferase | GLYAT | Mitochondria | Acyl-CoA, Glycine | Considered the primary enzyme for detoxifying excess acyl-CoAs through glycine conjugation.[4][5] |

| Glycine-N-acyltransferase like 1 | GLYATL1 | Mitochondria | Acyl-CoA, Glycine, Glutamine | A paralogue of GLYAT, also shown to be capable of forming N-Isovalerylglycine from isovaleryl-CoA and glycine.[4][5] |

In-silico and in-vitro studies have confirmed that both GLYAT and GLYATL1 can catalyze the formation of N-Isovalerylglycine, although they exhibit lower affinities for isovaleryl-CoA compared to their preferred substrates.[4][5]

Quantitative Data on N-Isovalerylglycine

Quantitative data on the intracellular metabolism of N-Isovalerylglycine is limited, as it is rapidly excreted. However, its concentration in biological fluids is a key diagnostic indicator for IVA.

| Parameter | Fluid | Condition | Reported Concentration Range |

| N-Isovalerylglycine | Urine | Isovaleric Acidemia (IVA) | Significantly elevated |

| Isovaleryl-CoA (Substrate) | - | In-vitro enzyme assay | 672 µM |

| Glycine (Substrate) | - | In-vitro enzyme assay | 523 mM |

| Isovalerylcarnitine (C5-carnitine) | Plasma | Isovaleric Acidemia (IVA) | Elevated |

Note: The in-vitro substrate concentrations are noted to be significantly higher than physiological intracellular levels.[4]

Experimental Protocols for Cellular Models

Studying the metabolic fate of N-Isovalerylglycine involves cell culture, stable isotope tracing, and analytical quantification. Fibroblast and white blood cell lines from IVA patients are common models.[3]

A. General Workflow for Stable Isotope Tracing

This protocol outlines a general approach to trace the formation of N-Isovalerylglycine from labeled precursors in a cellular model.

Caption: A generalized workflow for studying N-Isovalerylglycine formation in cellular models using stable isotope labeling and mass spectrometry.

B. Detailed Methodology: Quantification of N-Isovalerylglycine by LC-MS/MS

-

Cell Culture and Treatment:

-

Culture patient-derived fibroblasts or a relevant cell line in appropriate media.

-

Introduce the metabolic precursor (e.g., leucine or isovaleric acid) to the media. For stable isotope tracing, use a labeled version (e.g., ¹³C₅-Leucine).

-

Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Preparation:

-

Aspirate the culture medium.

-

Wash cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Perform metabolic quenching by adding a cold solvent, such as 80% methanol, to the culture plate to halt enzymatic activity.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge to pellet cell debris and protein.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable column (e.g., C18) to separate N-Isovalerylglycine from other metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

Parent Ion (Q1): m/z for N-Isovalerylglycine.

-

Fragment Ion (Q3): A specific daughter ion generated from the fragmentation of the parent ion.

-

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Integrate the peak areas for the target analyte and the internal standard.

-

Generate a standard curve using known concentrations of N-Isovalerylglycine.

-

Calculate the concentration of N-Isovalerylglycine in the samples based on the standard curve.

-

Conclusion and Future Directions

N-Isovalerylglycine is primarily a detoxification product, and its metabolic fate is largely centered on its formation and subsequent excretion. Cellular models, particularly those derived from IVA patients, are invaluable for understanding the dynamics of this detoxification pathway. Future research should focus on modulating the activity of GLYAT and GLYATL1 as a potential therapeutic avenue for IVA. Furthermore, a more detailed investigation into whether N-Isovalerylglycine has any downstream signaling roles, beyond being an inert metabolite for excretion, could provide new insights into the pathophysiology of organic acidemias.

References

- 1. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 2. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of N-Isovalerylglycine-d9 by LC-MS/MS: An Application Note and Protocol

Abstract

This document provides a detailed methodology for the sensitive and specific quantification of N-Isovalerylglycine (IVG) in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Isovalerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine catabolism.[1][2] This protocol employs a stable isotope-labeled internal standard, N-Isovalerylglycine-d9, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection by Multiple Reaction Monitoring (MRM), making it suitable for high-throughput clinical and research applications.

Introduction

N-Isovalerylglycine is an acylglycine that accumulates in individuals with Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2] This enzyme deficiency disrupts the normal metabolism of the branched-chain amino acid leucine, leading to the buildup of isovaleryl-CoA. The detoxification of this excess isovaleryl-CoA occurs through its conjugation with glycine to form N-Isovalerylglycine, which is then excreted.[2] Consequently, the accurate quantification of N-Isovalerylglycine in biological fluids is a primary tool for the diagnosis and therapeutic monitoring of IVA.

LC-MS/MS has become the gold standard for the analysis of small molecule biomarkers due to its high sensitivity, specificity, and speed.[1] This application note describes a robust LC-MS/MS method for the quantification of N-Isovalerylglycine, using this compound as an internal standard, in plasma and urine.

Biochemical Pathway: Formation of N-Isovalerylglycine

The accumulation of N-Isovalerylglycine is a direct consequence of a defect in the leucine catabolism pathway. The diagram below illustrates the formation of this key biomarker.

Experimental Workflow

The overall analytical procedure is summarized in the workflow diagram below. The process begins with sample collection, followed by a straightforward sample preparation, LC-MS/MS analysis, and subsequent data processing.

Materials and Methods

Reagents and Materials

-

N-Isovalerylglycine analytical standard (≥97.0%)

-

This compound (≥98% isotopic purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma and urine (drug-free) for calibration standards and quality controls

Instrumentation

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent system

-

LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI), operated in positive ion mode

Preparation of Standards and Quality Controls

Stock solutions of N-Isovalerylglycine and this compound were prepared in methanol. A series of working standard solutions were prepared by serial dilution of the N-Isovalerylglycine stock solution. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank plasma or urine.

Sample Preparation Protocols

Protocol 1: Protein Precipitation for Plasma Samples

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Dilute-and-Shoot for Urine Samples

-

Pipette 25 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 465 µL of LC-MS grade water containing 0.1% formic acid.

-

Vortex for 10 seconds.

-

Transfer the diluted sample into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The instrumental parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 2 |

| 0.5 | 2 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 2 |

| 7.0 | 2 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550°C |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| N-Isovalerylglycine | 160.1 | 76.1 | 20 | 100 |

| This compound (IS) | 169.2 | 76.1 | 20 | 100 |

| Note: The product ion at m/z 76.1 corresponds to the protonated glycine molecule. Collision energy is instrument-dependent and should be optimized. |

Results and Data Presentation

Data acquisition and processing are performed using the instrument's control and analysis software (e.g., SCIEX Analyst®). Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with a 1/x weighting factor.

Table 4: Method Performance Characteristics